
2-Azido-2-deoxy-D-glucopyranose
説明
2-Azido-2-deoxy-D-glucopyranose is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Glycoconjugates : 2-Azido-2-deoxy-D-glucopyranose is used in the synthesis of model compounds related to biologically important glycoconjugates, particularly for creating specific glycosidic linkages in aminosugars. The azido group at C-2 is crucial for the stereoselective synthesis of these linkages (Pavliak & Kováč, 1991).
Regioselective Protection : This compound undergoes regioselective one-pot transformation to yield fully protected derivatives and various alcohols, crucial in chemical transformations (Chang et al., 2010).
Synthesis of Glucosamine Derivatives : It serves as a nonparticipating masking group for amines in carbohydrate chemistry, particularly in the synthesis of glucosamine derivatives. This is significant for stereoselective coupling reactions (Vos et al., 1984).
Glycosylation Processes : It's used in glycosylation processes, aiding in the synthesis of complex polysaccharides and glycoconjugates, which are essential in biochemical applications (Koto et al., 1999).
Synthesis of Adjuvants : this compound derivatives have been synthesized for use as adjuvants, which are substances that enhance the body's immune response to an antigen (Merser et al., 1975).
Preparation of 2-Azido Derivatives : Efficient methods have been developed for the synthesis of selectively blocked 2-azido-2-deoxy-β-D-glucopyranose derivatives, which are crucial intermediates in carbohydrate chemistry (Xue & Guo, 2001).
Oligosaccharide Synthesis : The compound is used in the synthesis of complex oligosaccharides, which are essential for biological studies and pharmaceutical applications (Wei et al., 2009).
Synthetic Oligosaccharides for Infectious Diseases : It's applied in the synthesis of oligosaccharide cell-wall antigens of pathogenic bacteria and fungi, which are important for vaccine development and serodiagnosis of infectious diseases (Kazakova et al., 2020).
Formation of 1,2,3-Triazoles : It reacts with terminal alkynes to form 1,2,3-triazoles, a reaction that's useful in the synthesis of sugar-derived acetylenes and disaccharide analogs (Norris et al., 2004).
O-Glycopeptide Synthesis : The compound is used in the synthesis of O-glycopeptides, which are found in nuclear and cytoplasmic proteins. This has implications in biochemical and medicinal chemistry (Jensen et al., 1996).
特性
IUPAC Name |
(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4-,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARQBMUQIRZQO-IVMDWMLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




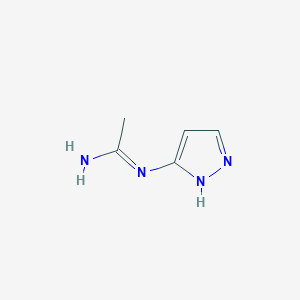
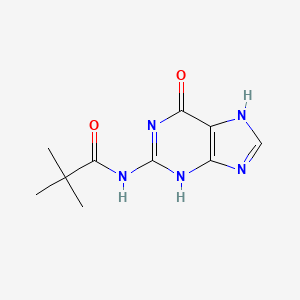


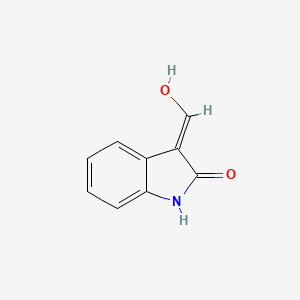

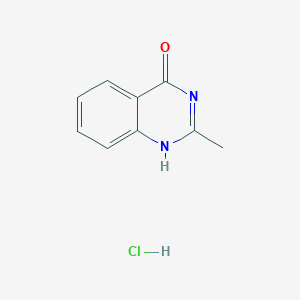
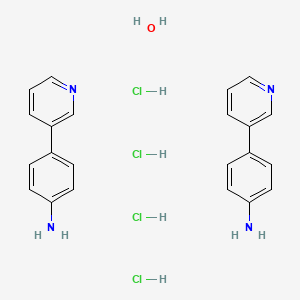
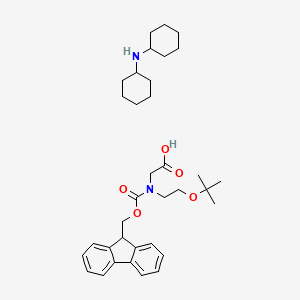
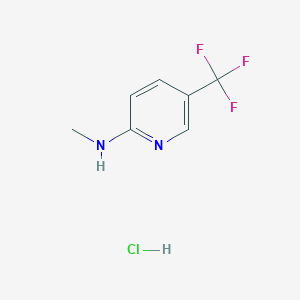
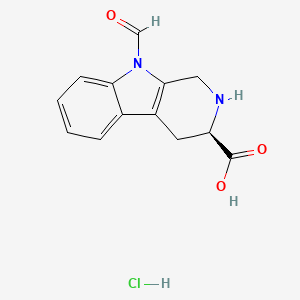
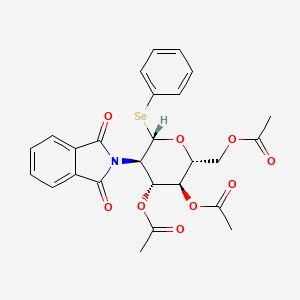
![3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B7959215.png)